molecular formula CH8N2O4S B7798431 Methylhydrazine monosulfate

Methylhydrazine monosulfate

Cat. No.: B7798431
M. Wt: 144.15 g/mol
InChI Key: KJDJPXUIZYHXEZ-UHFFFAOYSA-N
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Description

Methylhydrazine monosulfate is a chemical compound with the formula CH₆N₂·H₂SO₄. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group. This compound is known for its applications in various fields, including rocket propellants, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylhydrazine monosulfate can be synthesized through several methods. One common method involves the methylation of hydrazine. This can be achieved by reacting hydrazine with methyl iodide or diazomethane. Another method involves the reduction of nitrosomethylurea or nitrosomethylamine sulfonic acid. The Raschig process is also used, which involves the reaction of monochloramine with methylamine .

Industrial Production Methods

Industrial production of this compound typically employs the Raschig process due to its cost-effectiveness and the use of non-polluting reagents. This process involves two main steps:

Chemical Reactions Analysis

Types of Reactions

Methylhydrazine monosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazine derivatives, methylhydrazone, and other nitrogen-containing compounds .

Scientific Research Applications

Methylhydrazine monosulfate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other hydrazine derivatives and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying the effects of hydrazine derivatives on biological systems.

    Industry: It is used as a rocket propellant and in the production of agrochemicals.

Mechanism of Action

The mechanism of action of methylhydrazine monosulfate involves its interaction with various molecular targets and pathways. It acts as a strong reducing agent and can donate electrons to other molecules, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, inhibiting their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Monomethylhydrazine
  • Dimethylhydrazine
  • Trimethylhydrazine
  • Tetramethylhydrazine

Uniqueness

Methylhydrazine monosulfate is unique due to its specific structure and reactivity. Unlike other methylhydrazines, it forms stable salts with sulfuric acid, which enhances its stability and makes it suitable for various industrial applications. Its strong reducing properties and ability to form stable complexes with metal ions also distinguish it from other similar compounds .

Properties

IUPAC Name

hydrogen sulfate;methylaminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJPXUIZYHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN[NH3+].OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-15-8
Record name Hydrazine, methyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylhydrazine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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